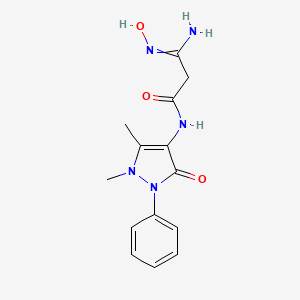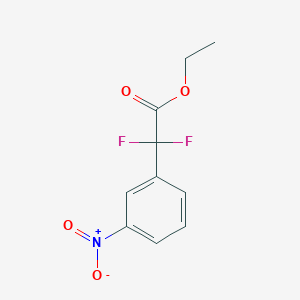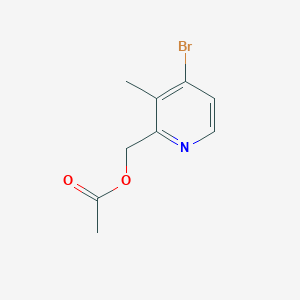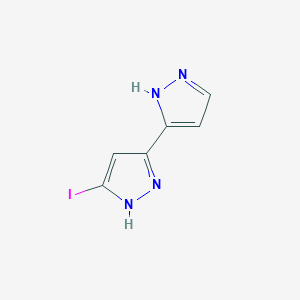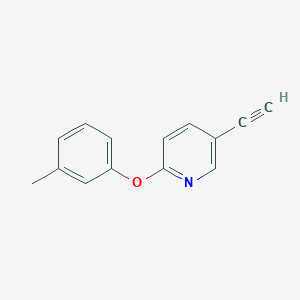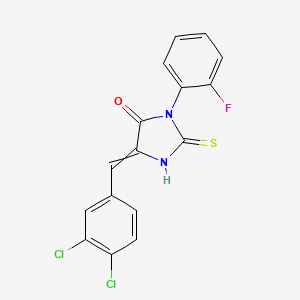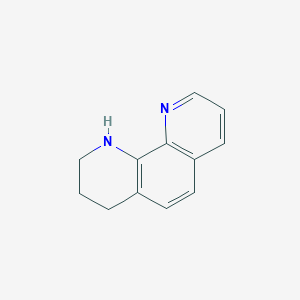
1,2,3,4-Tetrahydro-1,10-phenanthroline
Overview
Description
1,2,3,4-Tetrahydro-1,10-phenanthroline is an organic heterocyclic compound that belongs to the class of phenanthrolines. It is characterized by a fused ring structure consisting of a quinoline and a piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-1,10-phenanthroline can be synthesized through the reduction of 1,10-phenanthroline. Various reducing agents can be employed for this purpose, including sodium borohydride and lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,10-phenanthroline. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is conducted in a suitable solvent, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,10-phenanthroline.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the C6 position due to the electron-donating effect of the amino group in the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as bromine and silver salts are used for substitution reactions.
Major Products
Oxidation: 1,10-phenanthroline.
Reduction: Fully saturated derivatives of this compound.
Substitution: Substituted derivatives such as 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: It serves as a fluorescent dye and an acid-base indicator due to its color-changing properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of metallocene catalysts for olefin polymerization.
Industry: It is employed in the production of high-performance organic dyes and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1,10-phenanthroline involves its ability to act as a chelating agent, forming stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The compound’s structure allows it to donate electron pairs to metal ions, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ion it interacts with.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,10-phenanthroline can be compared with other similar compounds such as:
1,10-Phenanthroline: Unlike its tetrahydro derivative, 1,10-phenanthroline is fully aromatic and lacks the hydrogenated piperidine ring.
2,2’-Bipyridine: Another common ligand in coordination chemistry, but with a different ring structure.
4,7-Diphenyl-1,10-phenanthroline: A substituted derivative with additional phenyl groups, offering different steric and electronic properties.
The uniqueness of this compound lies in its partially saturated structure, which imparts distinct chemical reactivity and physical properties compared to its fully aromatic counterparts.
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1,3,5-7,14H,2,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXJWSHHQZJBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-7-amino-6-[(4-bromophenyl)hydrazinylidene]-7-oxoheptanoic acid](/img/structure/B8051749.png)
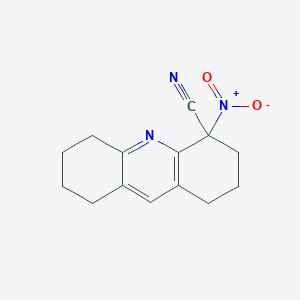
![Ethyl 2-[3-(4-methylphenyl)-2-oxo-6,7-dihydro-[1,2,4]triazino[2,3-c]quinazolin-6-yl]acetate](/img/structure/B8051771.png)
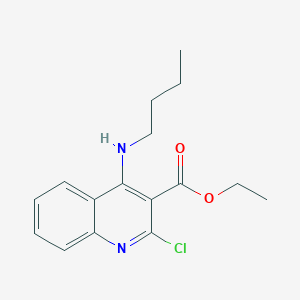

![4-[(methoxyimino)methyl]benzoic acid](/img/structure/B8051790.png)

![3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B8051803.png)
